molecular formula C11H9N3S2 B1274915 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588687-45-0

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274915
CAS RN: 588687-45-0
M. Wt: 247.3 g/mol
InChI Key: HYAGAYJNXSBVSP-UHFFFAOYSA-N
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Description

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (BMT) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. BMT has been found to possess a variety of properties that make it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Anti-inflammatory Activity

Research by Mousa (2012) evaluated the anti-inflammatory and ulcerogenic activity of a closely related compound, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This study found significant anti-inflammatory effects, comparable to standard drugs, with less ulcerogenic impact (Mousa, 2012).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion. These compounds demonstrated high efficiency in preventing corrosion (Yadav et al., 2013).

Antibacterial Activity

Tien et al. (2016) synthesized compounds containing 1,2,4-triazole, including 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, and tested them for antimicrobial activity. These compounds showed effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

Crystal Structure Analysis

Xu et al. (2006) conducted a study on the crystal structure of a similar compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate. This research provided insights into the molecular and crystal structure of such compounds (Xu et al., 2006).

Synthesis of Derivatives

Sharba et al. (2005) focused on the synthesis of various derivatives from benzo[b]thiophene, which included 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol. These derivatives expand the applications of such compounds in different fields (Sharba et al., 2005).

properties

IUPAC Name

3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGAYJNXSBVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395606
Record name 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588687-45-0
Record name 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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